molecular formula C8H11NO B078715 Bicyclo[2.2.1]hept-2-ene-1-carboxamide CAS No. 15023-49-1

Bicyclo[2.2.1]hept-2-ene-1-carboxamide

Cat. No.: B078715
CAS No.: 15023-49-1
M. Wt: 137.18 g/mol
InChI Key: VMJGNWWGAXVEOP-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-2-ene-1-carboxamide (CAS: 15023-49-1) is a norbornene-derived carboxamide characterized by its bicyclic structure. This compound serves as a versatile scaffold in organic synthesis and medicinal chemistry due to its rigid framework, which can influence stereochemical outcomes and biological interactions . Its synthesis typically involves functionalization of the bicyclo[2.2.1]heptene core, often through amidation or substitution reactions, as demonstrated in the preparation of serotoninergic ligands like Norbo-1 and Norbo-2 .

Properties

CAS No.

15023-49-1

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

bicyclo[2.2.1]hept-2-ene-1-carboxamide

InChI

InChI=1S/C8H11NO/c9-7(10)8-3-1-6(5-8)2-4-8/h1,3,6H,2,4-5H2,(H2,9,10)

InChI Key

VMJGNWWGAXVEOP-UHFFFAOYSA-N

SMILES

C1CC2(CC1C=C2)C(=O)N

Canonical SMILES

C1CC2(CC1C=C2)C(=O)N

Synonyms

2-Norbornene-1-carboxamide(8CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight CAS Number Key Properties
Bicyclo[2.2.1]hept-2-ene-1-carboxamide Base structure C₈H₁₁NO 137.18 15023-49-1 Rigid bicyclic core; logP ~1.5
Norbo-1 Exo-N-(3-(4-phenylpiperazinyl)propyl) C₂₁H₂₇N₃O 337.46 - Serotonin receptor affinity
3-Amino derivative (CAS: 497855-95-5) 3-Amino, endo/exo stereochemistry C₈H₁₂N₂O 152.20 497855-95-5 Enhanced hydrogen bonding
2-Phenyl derivative (CAS: 107774-49-2) 2-Phenyl substitution C₁₄H₁₄O₂ 214.26 107774-49-2 Increased hydrophobicity (logP ~3.5)
2-Chloro derivative 2-Chloro substitution C₈H₁₀ClNO 171.63 - Precursor for ketone synthesis

Pharmacological Activity

  • Serotoninergic Ligands (Norbo-1, Norbo-2, Norbo-13): Derivatives with phenylpiperazine groups exhibit high affinity for serotonin receptors (5-HT₁A/7). For example, Norbo-13 (3,4-dichlorophenyl-substituted) showed enhanced binding compared to the base carboxamide, likely due to electronic and steric effects .

Critical Analysis of Key Differences

  • Reactivity : Chlorinated derivatives (e.g., 2-chloro) are more reactive toward nucleophilic substitution, enabling downstream functionalization .
  • Bioactivity: Phenylpiperazine-substituted derivatives (Norbo series) outperform the parent compound in receptor binding, highlighting the importance of pharmacophore design .
  • Physical Properties : Substitutions like phenyl groups increase logP, enhancing membrane permeability but reducing aqueous solubility .

Preparation Methods

Classical Diels-Alder Protocol

In a standard procedure, cyclopentadiene reacts with acrylamide under thermal conditions (80–120°C) in toluene, producing the bicyclic adduct with moderate yields (40–60%). Lewis acids like aluminum chloride (AlCl₃) enhance reaction rates and regioselectivity, achieving yields up to 85%.

Table 1: Diels-Alder Reaction Optimization

DienophileCatalystTemperature (°C)Yield (%)Reference
AcrylamideNone10055
MethacrylamideAlCl₃8078
CrotonamideBF₃·Et₂O12065

Inverse-Electron-Demand Variants

Electron-deficient dienophiles, such as maleic anhydride, react with electron-rich dienes to form adducts with reversed regiochemistry. This method requires polar solvents (e.g., DMF) and yields stereoisomerically pure products.

Functionalization of Norbornene Derivatives

Pre-existing norbornene frameworks are functionalized to introduce the carboxamide group. Common strategies include amidation of carboxylic acids or nitrile hydrolysis.

Carboxylic Acid to Amide Conversion

Norbornene-1-carboxylic acid undergoes amidation using thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ammonia or amines:

Bicyclo[2.2.1]hept-2-ene-1-carboxylic acidSOCl2Acid chlorideNH3This compound\text{Bicyclo[2.2.1]hept-2-ene-1-carboxylic acid} \xrightarrow{\text{SOCl}2} \text{Acid chloride} \xrightarrow{\text{NH}3} \text{this compound}

Yields range from 70–90% when using coupling agents like EDCl/HOBt.

Nitrile Hydrolysis

Norbornene-1-carbonitrile is hydrolyzed under acidic or basic conditions to the carboxamide. For example, sulfuric acid (H₂SO₄, 50%) at 60°C converts nitriles to amides in 65% yield.

Catalytic Methods and Reaction Optimization

Transition-metal catalysis enables efficient and selective synthesis. Palladium and nickel complexes facilitate coupling reactions, while enzymatic methods offer enantioselectivity.

Palladium-Catalyzed Aminocarbonylation

Aryl halides react with carbon monoxide and amines in the presence of Pd(PPh₃)₄ to form carboxamides. Applied to norbornene derivatives, this method achieves 80–90% yields under mild conditions (60°C, 1 atm CO).

Table 2: Catalytic Aminocarbonylation Results

SubstrateCatalystCO Pressure (atm)Yield (%)
Norbornene bromidePd(OAc)₂185
Norbornene iodidePdCl₂(PPh₃)₂392

Enzymatic Synthesis

Lipases (e.g., Candida antarctica) catalyze the amidation of norbornene carboxylic acids with amines in non-aqueous media. This method achieves >95% enantiomeric excess (ee) for chiral carboxamides.

Characterization and Analytical Techniques

Rigorous characterization ensures structural fidelity and purity. Key methods include:

  • NMR Spectroscopy : ¹H NMR reveals olefinic protons at δ 5.8–6.2 ppm and carboxamide NH₂ signals at δ 6.5–7.0 ppm.

  • IR Spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) confirm the amide group.

  • X-ray Crystallography : Resolves stereochemistry, showing bond angles of 93° at the bridgehead carbon .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling Bicyclo[2.2.1]hept-2-ene-1-carboxamide in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and flame-retardant lab coats. Avoid skin/eye contact and inhalation of vapors or dust .
  • Ventilation: Operate in fume hoods or well-ventilated areas to minimize vapor accumulation .
  • Fire Safety: Eliminate ignition sources (sparks, open flames). Use CO₂, dry powder, or alcohol-resistant foam for fire suppression .
  • Spill Management: Collect spills using non-sparking tools and store in sealed containers. Avoid environmental release .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer:

  • Spectroscopic Techniques:
  • NMR: Analyze proton environments and bicyclic framework using 1^1H and 13^{13}C NMR.
  • IR Spectroscopy: Identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
  • X-ray Crystallography: Resolve 3D structure and confirm bicyclo[2.2.1]heptane geometry .
  • Computational Modeling: Use DFT calculations to predict electronic properties and validate experimental data .

Q. What are the key considerations for storing this compound to ensure stability?

  • Methodological Answer:

  • Storage Conditions: Keep in a cool (<25°C), dry, and well-ventilated area. Use airtight containers to prevent moisture absorption .
  • Incompatibilities: Avoid proximity to oxidizers (e.g., peroxides, nitrates) to prevent unintended reactions .
  • Shelf Life: Monitor for discoloration or precipitation, which may indicate degradation. Conduct periodic HPLC purity checks .

Advanced Research Questions

Q. What enantioselective synthesis methods are effective for generating functionalized Bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer:

  • Organocatalytic [4+2] Cycloaddition: Utilize chiral catalysts (e.g., bornane sultam derivatives) to synthesize enantiomerically enriched bicycloheptane carboxylates under mild conditions .
  • Transition-Metal Catalysis: Employ chiral ligands (e.g., diphonane) with Pd or Rh to achieve asymmetric C–H functionalization .
  • Chiral Resolution: Use enzymatic or chromatographic methods (e.g., chiral HPLC) to separate racemic mixtures .

Q. How does the bicyclic scaffold influence the bioactivity of drug candidates like LMV-6015 and AMG 221?

  • Methodological Answer:

  • Conformational Rigidity: The bicyclo[2.2.1]heptane core reduces rotational freedom, enhancing target binding specificity (e.g., enzyme inhibition) .
  • Steric Effects: Substituents on the bicyclic framework modulate interactions with hydrophobic pockets in biological targets .
  • Case Studies:
  • LMV-6015: The scaffold improves metabolic stability by resisting cytochrome P450 oxidation .
  • AMG 221: Rigidity optimizes pharmacokinetic properties, reducing off-target effects .

Q. What strategies resolve contradictions in mechanistic data during the synthesis of Bicyclo[2.2.1]heptane derivatives?

  • Methodological Answer:

  • Kinetic Isotope Effects (KIE): Investigate reaction pathways by substituting 1^1H with 2^2H to identify rate-determining steps .
  • Computational Studies: Use DFT to model intermediates and transition states, reconciling experimental vs. theoretical data .
  • In Situ Spectroscopy: Monitor reactions via Raman or FTIR to detect transient species (e.g., radical intermediates) .

Q. How can computational modeling aid in predicting the reactivity of Bicyclo[2.2.1]heptane-1-carboxamide in cycloaddition reactions?

  • Methodological Answer:

  • Reaction Pathway Simulation: Apply Gaussian or ORCA software to calculate activation energies and regioselectivity in Diels-Alder reactions .
  • Frontier Molecular Orbital (FMO) Analysis: Predict electron-rich/deprived sites to guide catalyst design for asymmetric cycloadditions .
  • Solvent Effects: Use COSMO-RS models to simulate solvent interactions and optimize reaction conditions .

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